29-Nor-cycloartanol

Beschreibung

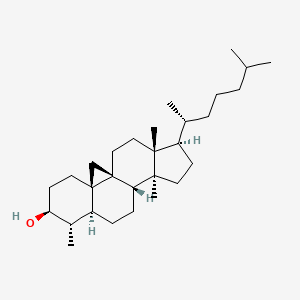

29-Nor-cycloartanol is a cycloartane-type triterpenoid characterized by a cyclopropane ring in its structure and the absence of a methyl group at the C-29 position compared to its parent compound, cycloartanol . It was first isolated from Euphorbia balsamifera (Euphorbiaceae) through silica gel column chromatography and structurally elucidated using 1D/2D NMR and mass spectrometry (MS) techniques . This compound’s full NMR assignments, including complete ¹H and ¹³C spectral data, were reported for the first time in studies on E. balsamifera, distinguishing it from prior partial characterizations in other species .

This compound co-occurs with other triterpenoids, such as cycloartanol and lanost-8-en-3-ol, in plant extracts, but it exhibits distinct structural and bioactivity profiles . Its natural sources include ferns (Polypodium vulgare) and flowering plants in the Euphorbiaceae family, though its abundance is generally low (e.g., 3.8 mg isolated from 1.2 kg of E. balsamifera dried material) .

Eigenschaften

CAS-Nummer |

17320-15-9 |

|---|---|

Molekularformel |

C29H50O |

Molekulargewicht |

414.718 |

InChI |

InChI=1S/C29H50O/c1-19(2)8-7-9-20(3)22-12-14-27(6)25-11-10-23-21(4)24(30)13-15-28(23)18-29(25,28)17-16-26(22,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,25+,26-,27+,28-,29+/m1/s1 |

InChI-Schlüssel |

RXPPOAQPYLFCAS-WXPWFURYSA-N |

SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCCC(C)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 29-Nor-cycloartanol and related triterpenoids:

Bioactivity and Pharmacological Profiles

- Cytotoxicity: Unlike kampferol-3,40-dimethyl ether (a flavonoid from E. In contrast, argentatin A, a structurally distinct cycloartane derivative, exhibits potent cytotoxicity against colon cancer cells .

- balsamifera fractions (n-hexane and n-butanol) that show significant activity against bacterial pathogens . This suggests synergistic roles in plant defense mechanisms.

Isolation and Analytical Challenges

This compound is typically isolated via silica gel chromatography using gradients of hexane/ethyl acetate or chloroform/methanol . Its low abundance necessitates advanced spectroscopic validation, as misidentification with similar triterpenoids (e.g., cycloartanol) is common . Recent advancements in GC-MS and 2D NMR have improved its discrimination from co-eluting compounds like lanost-8-en-3-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.